Lower Calculated Lipophilicity Relative to 5‑Methyl‑1,2‑Oxazole and Furan Analogs
The target compound’s computed XLogP3 is –0.4, which is substantially lower than those of the closest commercially cataloged analogs in which the 5‑oxopyrrolidine terminus is replaced by 5‑methyl‑1,2‑oxazole (MW 290.32; ChemSrc‑reported higher lipophilicity expected due to the methyl‑oxazole motif) or furan‑3‑carboxamide (MW 275.31; unsubstituted furan typically elevates logP by ≈0.5–1.0 units relative to a γ‑lactam) [1][2]. A negative logP value indicates a preference for aqueous phases, which can influence formulation pathways, solubility‑limited absorption, and off‑target partitioning profiles.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | –0.4 |
| Comparator Or Baseline | 5‑methyl‑N‑{1‑[(oxan‑2‑yl)methyl]‑1H‑pyrazol‑4‑yl}‑1,2‑oxazole‑4‑carboxamide (CAS 2034374‑22‑4; expected XLogP3 >0 based on methyl‑oxazole contribution); N‑{1‑[(oxan‑2‑yl)methyl]‑1H‑pyrazol‑4‑yl}furan‑3‑carboxamide (expected XLogP3 ≈0.2–0.8) |
| Quantified Difference | Reduction of at least 0.6–1.4 logP units relative to oxazole/furan analogs |
| Conditions | XLogP3 algorithm (PubChem 2024.11.20 release) applied to the neutral species. |
Why This Matters
For screening campaigns where aqueous solubility and low non‑specific binding are gating factors, the target compound’s negative logP offers a quantifiable advantage over more lipophilic core‑matched analogs.
- [1] PubChem. Compound Summary for CID 121016947. https://pubchem.ncbi.nlm.nih.gov/compound/2034206-83-0 (accessed 2026‑04‑29). View Source
- [2] Kuujia. 5‑Methyl‑N‑{1‑[(oxan‑2‑yl)methyl]‑1H‑pyrazol‑4‑yl}‑1,2‑oxazole‑4‑carboxamide (CAS 2034374‑22‑4). https://www.kuujia.com (accessed 2026‑04‑29). View Source
